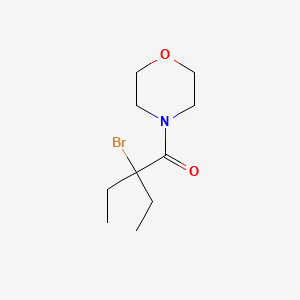
2-Bromo-2-ethyl-1-(morpholin-4-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2-ethyl-1-(morpholin-4-yl)butan-1-one is a chemical compound with the molecular formula C10H18BrNO2 It is characterized by the presence of a bromine atom, an ethyl group, and a morpholine ring attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-ethyl-1-(morpholin-4-yl)butan-1-one typically involves the bromination of 2-ethyl-1-(morpholin-4-yl)butan-1-one. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.
Bromination Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-ethyl-1-(morpholin-4-yl)butan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
-
Nucleophilic Substitution
Reagents: Amines, thiols, alkoxides
Solvent: Polar aprotic solvents (e.g., dimethylformamide, DMF)
Temperature: Room temperature to reflux
Reaction Time: Several hours
-
Reduction
Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvent: Ethanol (EtOH), tetrahydrofuran (THF)
Temperature: 0°C to room temperature
Reaction Time: 1-2 hours
-
Oxidation
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Solvent: Water, acetone
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups
Reduction: Corresponding alcohols
Oxidation: Carboxylic acids or other oxidized derivatives
Scientific Research Applications
2-Bromo-2-ethyl-1-(morpholin-4-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-2-ethyl-1-(morpholin-4-yl)butan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and morpholine ring are key structural features that contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-2-methyl-1-(morpholin-4-yl)propan-1-one
- 2-Chloro-2-ethyl-1-(morpholin-4-yl)butan-1-one
- 2-Bromo-2-ethyl-1-(piperidin-4-yl)butan-1-one
Uniqueness
2-Bromo-2-ethyl-1-(morpholin-4-yl)butan-1-one is unique due to the presence of both a bromine atom and a morpholine ring, which impart distinct chemical and biological properties
Properties
CAS No. |
7146-85-2 |
|---|---|
Molecular Formula |
C10H18BrNO2 |
Molecular Weight |
264.16 g/mol |
IUPAC Name |
2-bromo-2-ethyl-1-morpholin-4-ylbutan-1-one |
InChI |
InChI=1S/C10H18BrNO2/c1-3-10(11,4-2)9(13)12-5-7-14-8-6-12/h3-8H2,1-2H3 |
InChI Key |
ZAVSIBPANORZOP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)N1CCOCC1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















